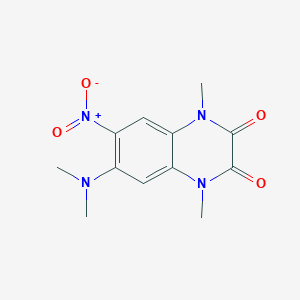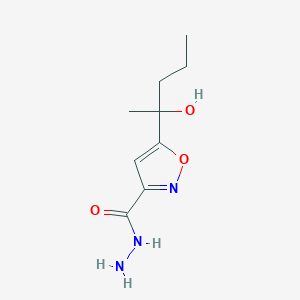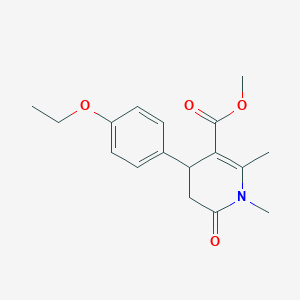
5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with methoxyphenyl groups and a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Substitution Reactions:
Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the triazole ring is particularly interesting due to its known bioactivity.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The triazole ring is a common motif in many pharmaceuticals, suggesting possible applications in drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
作用機序
The mechanism of action of 5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide would depend on its specific application. Generally, the triazole ring can interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions. The methoxyphenyl groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole ring, known for its antifungal properties.
5-Phenyl-1H-1,2,4-triazole-3-carboxamide: A simpler analog without the methoxy groups.
5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: Lacks the N-methyl and 4-methoxyphenyl groups.
Uniqueness
The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, along with the N-methyl substitution, makes 5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1H-1,2,4-triazole-3-carboxamide unique. These substitutions can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C19H20N4O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
5-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-N-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4/c1-20-19(24)17-21-18(12-5-10-15(26-3)16(11-12)27-4)23(22-17)13-6-8-14(25-2)9-7-13/h5-11H,1-4H3,(H,20,24) |
InChIキー |
YKQNGCBVEKBWFL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NN(C(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-{[4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B11484755.png)
![13-(4-methoxyphenyl)-3,5,11-trimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11484770.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11484771.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(2-oxopyrrolidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B11484780.png)
![4-chloro-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11484781.png)
![6-(4-fluorobenzyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11484782.png)
![10-(3,4-dichlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11484785.png)
![8-(4-chlorophenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484792.png)

![N-[1-(furan-2-ylmethyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide](/img/structure/B11484805.png)
![1-[(4-Iodophenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11484806.png)

![N-(2-methoxy-4-{[(7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11484820.png)
